molecular formula C7H6BF4KO2S B15340979 Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate

Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate

Cat. No.: B15340979
M. Wt: 280.09 g/mol
InChI Key: WXZMKHZTOJLFFE-UHFFFAOYSA-N
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Description

Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate is a chemical compound with the molecular formula C7H6BF3KO2S. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura cross-coupling reactions, which are widely employed in organic synthesis to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate typically involves the reaction of 3-fluoro-4-(methylsulfonyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete, followed by purification to isolate the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for scalability and cost-effectiveness. Large-scale reactions may employ continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate in Suzuki–Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate can be compared with other organotrifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium (trifluoromethyl)trifluoroborate

These compounds share similar stability and reactivity profiles but differ in their specific applications and the nature of the organic groups they contain. This compound is unique due to the presence of the fluoro and methylsulfonyl groups, which can impart distinct electronic and steric effects in chemical reactions .

Properties

Molecular Formula

C7H6BF4KO2S

Molecular Weight

280.09 g/mol

IUPAC Name

potassium;trifluoro-(3-fluoro-4-methylsulfonylphenyl)boranuide

InChI

InChI=1S/C7H6BF4O2S.K/c1-15(13,14)7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1

InChI Key

WXZMKHZTOJLFFE-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1)S(=O)(=O)C)F)(F)(F)F.[K+]

Origin of Product

United States

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